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Introduction

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G
protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2][3][4][5][6][7] Its
high affinity and selectivity for the D4 subtype over other dopamine receptors and other
neurotransmitter systems have made it a valuable tool for elucidating the physiological and
pathological roles of the D4 receptor.[1][2][3] This technical guide provides an in-depth
overview of the pharmacological properties of L-745,870, including its binding affinity, functional
activity, and pharmacokinetic profile, supplemented with detailed experimental protocols and
visual representations of its mechanism of action. While it showed promise in preclinical
studies, L-745,870 was found to be ineffective as an antipsychotic in human trials.[8][9]

Receptor Binding Profile

L-745,870 exhibits high-affinity binding to the human dopamine D4 receptor. Its selectivity for
the D4 receptor is a key feature, with significantly lower affinity for other dopamine receptor
subtypes and other neuroreceptors.

Quantitative Binding Data

The binding affinities of L-745,870 hydrochloride for various receptors are summarized in the
table below. The data are presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory
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concentration) values, which are measures of the drug's binding affinity to a receptor. A lower
value indicates a higher affinity.

Receptor Ki (nM) Species Radioligand Reference
Dopamine D4 0.43 Human [3H]Spiperone [1][2]1[6]
0.51 Human - [10]
Dopamine D2 960 Human [3H]Spiperone [2][3]1[5][6]
Dopamine D3 2300 Human [3H]Spiperone [21[31[5][6]
Moderate Affinity
5-HT2 - - [1112]
(IC50 < 300 nM)
) ) Moderate Affinity
Sigma Sites - - [11[2]
(IC50 < 300 nM)
o-Adrenergic Moderate Affinity
- - [11[2]

Receptors

(IC50 < 300 nM)

Table 1: Receptor Binding Affinities of L-745,870 Hydrochloride.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of L-745,870 is typically determined using a competitive radioligand binding

assay.

Objective: To determine the affinity (Ki) of L-745,870 for the dopamine D4 receptor.

Materials:

o Cell membranes prepared from cells expressing the recombinant human dopamine D4

receptor (e.g., CHO or HEK293 cells).[1][2]

« Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).[1]

e L-745,870 hydrochloride (unlabeled competitor).
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Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CaCl2, 1 mM MgCI2, pH
7.4).

Glass fiber filters.
Scintillation fluid.

Scintillation counter.

Procedure:

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand
([3H]Spiperone, e.g., 0.2 nM) with the cell membranes and a range of concentrations of L-
745,870.[1]

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a
controlled temperature (e.g., 60 minutes at 30°C).[11]

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid
vacuum filtration through glass fiber filters. The filters trap the membranes with the bound
radioligand.[12]

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound
radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the L-745,870
concentration. The IC50 value is determined by non-linear regression analysis. The Ki value
is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow

Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, meaning it blocks the
action of the endogenous agonist, dopamine. It exhibits no significant intrinsic agonist activity.

[1]

In Vitro Functional Assays

Several in vitro assays have demonstrated the antagonist properties of L-745,870.
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Assay Effect of L-745,870 Cell Line Reference
Reverses dopamine-

Adenylate Cyclase ) o hD4HEK and
mediated inhibition of [1]

Assay hD4CHO cells

adenylate cyclase

[35S]GTPyS Binding
Assay

Reverses dopamine-
mediated stimulation
of [35S]GTPyS
binding

[1]

Extracellular

Acidification Rate

Reverses dopamine-
mediated stimulation
of extracellular

acidification

[1]

Ca2+ Current
Inhibition

Blocks dopamine-
induced inhibition of

Ca2+ currents

Transfected GH4C1

pituitary cells

[2][6]

GIRK Channel

Activation

Inhibits D4 activation
of G protein-coupled
inwardly rectifying K+

channels

[2][6]

Table 2: In Vitro Functional Activity of L-745,870.

Experimental Protocol: [35S]GTPyYS Binding Assay

This assay measures the activation of G proteins coupled to the D4 receptor.

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to block
dopamine-stimulated [35S]GTPyS binding.

Materials:

o Cell membranes expressing the human D4 receptor.

e [35S]GTPyYS (a non-hydrolyzable GTP analog).
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Dopamine (agonist).

L-745,870 hydrochloride.

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClI2, 1 mM EDTA, pH 7.4).

o GDP.

Procedure:

Pre-incubation: Incubate the cell membranes with varying concentrations of L-745,870.

» Stimulation: Add a fixed concentration of dopamine to stimulate the D4 receptors.

e Binding: Add [35S]GTPYS and GDP to the mixture and incubate to allow for binding to the
activated G proteins.

o Separation: Separate bound from free [35S]GTPYS by rapid filtration.

» Quantification: Measure the radioactivity on the filters using a scintillation counter.

o Data Analysis: The antagonist effect of L-745,870 is observed as a concentration-dependent
inhibition of the dopamine-stimulated [35S]GTPyS binding.
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Pharmacokinetic Profile

L-745,870 demonstrates good oral bioavailability and brain penetration in preclinical species.
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Parameter Rat Monkey Reference
Oral Bioavailability 20-60% 20-60% [2][3]

Plasma Half-life (t1/2) 2.1-2.8 hours 2.1-2.8 hours [2][3]

Brain Penetration Excellent - [1112][31[6]1[13]

Table 3: Pharmacokinetic Parameters of L-745,870.

In Vivo Profile

In vivo studies in rodents have shown that L-745,870 occupies D4 receptors in the brain at
behaviorally relevant doses.[1] However, unlike typical antipsychotics, it does not significantly
increase dopamine metabolism or plasma prolactin levels, suggesting a lack of D2 receptor
blockade in vivo at therapeutic doses.[1] At very high doses (100 mg/kg), it can induce
catalepsy in mice, likely due to off-target D2 receptor occupancy.[9] In squirrel monkeys, oral
administration of L-745,870 at 10 mg/kg induced mild sedation, while 30 mg/kg led to
extrapyramidal motor symptoms like bradykinesia.[2]

Mechanism of Action

L-745,870 is a competitive antagonist at the dopamine D4 receptor. It binds to the receptor at
the same site as dopamine but does not activate it. By occupying the binding site, it prevents
dopamine from binding and initiating the intracellular signaling cascade. The D4 receptor is a
member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[14]
Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in
intracellular cyclic AMP (cCAMP) levels, and modulation of ion channel activity.[14][15] L-
745,870 blocks these downstream effects by preventing the initial receptor activation by

dopamine.

The crystal structure of the D4 receptor in complex with L-745,870 has revealed that the
antagonist binds in a pocket formed by transmembrane helices 2, 3, 5, 6, and 7.[14] Its high
selectivity for the D4 receptor is attributed to its interaction with a DRD4-specific crevice.[14] By
binding in this pocket, L-745,870 is thought to prevent the conformational changes in the
transmembrane helices that are necessary for receptor activation.[14]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.medchemexpress.com/l-745870-hydrochloride.html
https://www.medchemexpress.com/l-745870.html
https://www.medchemexpress.com/l-745870-hydrochloride.html
https://www.medchemexpress.com/l-745870.html
https://pubmed.ncbi.nlm.nih.gov/9353380/
https://www.medchemexpress.com/l-745870-hydrochloride.html
https://www.medchemexpress.com/l-745870.html
https://www.chemsrc.com/en/cas/158985-00-3_753757.html
https://www.medkoo.com/products/38596
https://pubmed.ncbi.nlm.nih.gov/9353380/
https://pubmed.ncbi.nlm.nih.gov/9353380/
https://pubmed.ncbi.nlm.nih.gov/9400001/
https://www.medchemexpress.com/l-745870-hydrochloride.html
https://elifesciences.org/articles/48822
https://elifesciences.org/articles/48822
https://pubmed.ncbi.nlm.nih.gov/15542745/
https://elifesciences.org/articles/48822
https://elifesciences.org/articles/48822
https://elifesciences.org/articles/48822
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ligand Interaction

L-745,870
|

|
Compe:tes with
|
leceptor Level
|
|

(Binds to D4 Receptor)

Prevents Conformational Change
(No Receptor Activation)

Cellular Response

(Blocks G-protein SignalingD

Inhibition of Downstream Effects
(e.g., no change in cAMP)

Click to download full resolution via product page

Mechanism of Action of L-745,870 as a D4 Receptor Antagonist

Conclusion

L-745,870 hydrochloride is a highly selective and potent dopamine D4 receptor antagonist with
good oral bioavailability and brain penetration. Its well-characterized pharmacological profile
makes it an invaluable research tool for investigating the role of the D4 receptor in health and
disease. The detailed data and protocols presented in this guide are intended to support
researchers in the design and execution of studies utilizing this important pharmacological
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agent. Despite its utility in preclinical research, it is important to note its lack of efficacy in
clinical trials for schizophrenia.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of L-745,870
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1649282#pharmacological-profile-of-1-745-870-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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